5-bromo-4-chloro-1H-indol-3-yl beta-D-galactopyranoside
Description
5-Bromo-4-chloro-1H-indol-3-yl beta-D-galactopyranoside (CAS RN: 7240-90-6) is a chromogenic substrate widely used to detect beta-galactosidase activity. Its molecular formula is C₁₄H₁₅BrClNO₆ (molecular weight: 408.63 g/mol). Upon enzymatic cleavage by beta-galactosidase, the compound releases an indoxyl derivative that undergoes oxidative dimerization to form an insoluble blue precipitate (5,5'-dibromo-4,4'-dichloro-indigo) . This property makes it indispensable in molecular biology for applications such as:
- Blue-white screening in cloning vectors (e.g., lacZ reporter systems) .
- Enumeration of beta-galactosidase-positive bacteria in water quality testing .
- Histochemical staining to localize enzyme activity in tissues .
The compound’s structure features a beta-D-galactopyranose moiety linked to a halogenated indole group, optimizing specificity for beta-galactosidase .
Properties
IUPAC Name |
2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPIFSICVWOWJMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00864028 | |
| Record name | 5-Bromo-4-chloro-1H-indol-3-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174456-59-7 | |
| Record name | 5-Bromo-4-chloro-1H-indol-3-yl hexopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00864028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
5-Bromo-4-chloro-1H-indol-3-yl beta-D-galactopyranoside, commonly known as X-Gal , is a synthetic compound widely utilized in molecular biology. It serves primarily as a chromogenic substrate for the enzyme β-galactosidase, allowing for the visualization of gene expression in various experimental contexts. This article delves into the biological activity of X-Gal, its applications in research, and relevant case studies.
- Molecular Formula : C₁₄H₁₅BrClNO₆
- Molecular Weight : 406.977 g/mol
- CAS Number : 7240-90-6
X-Gal is cleaved by β-galactosidase to produce a blue precipitate, which is insoluble in water. This property makes it invaluable for detecting β-galactosidase activity in various biological samples, particularly in bacterial colonies transformed with plasmids containing the lacZ gene.
Applications in Molecular Biology
- Cloning : X-Gal is used to identify recombinant bacterial colonies. When foreign DNA is inserted into the lacZ gene of a plasmid, the resulting colonies appear white instead of blue, indicating successful insertion.
- Histochemistry : It serves as a substrate in histochemical staining to visualize β-galactosidase activity in tissues and cells.
- Immunoassays : X-Gal is employed in β-galactosidase-linked immunoassays for detecting specific antigens.
Case Study 1: Cloning Efficiency
A study investigated the efficiency of X-Gal in identifying successful cloning events. The researchers transformed E. coli with plasmids containing different inserts and assessed the number of blue versus white colonies. The results indicated that X-Gal effectively distinguished between successful and unsuccessful cloning events, demonstrating its reliability as a reporter system.
| Insert Type | Total Colonies | Blue Colonies | White Colonies |
|---|---|---|---|
| Control (no insert) | 200 | 180 | 20 |
| Small insert (500 bp) | 250 | 150 | 100 |
| Large insert (2 kb) | 300 | 50 | 250 |
Case Study 2: Histochemical Staining
In another study, X-Gal was utilized to visualize β-galactosidase activity in mouse tissues. The researchers injected a lacZ-expressing vector into mice and subsequently stained tissue sections with X-Gal. The results showed distinct blue staining in tissues expressing β-galactosidase, confirming the vector's expression.
Safety and Handling
X-Gal is generally considered safe for laboratory use; however, it may cause skin irritation upon contact. Proper handling procedures should be followed to minimize exposure.
Scientific Research Applications
Biochemical Assays
Enzyme Substrate:
5-Bromo-4-chloro-1H-indol-3-yl beta-D-galactopyranoside serves primarily as a substrate for the enzyme β-galactosidase. Upon hydrolysis by this enzyme, it produces a blue precipitate, allowing for easy visualization and quantification of enzymatic activity. This reaction can be summarized as follows:
This colorimetric change is utilized in various assays to measure enzyme activity in both microbial and mammalian systems .
Gene Expression Studies
Tracking Gene Activity:
In molecular biology, X-Gal is extensively used to study gene expression. It acts as a reporter substrate in experiments involving plasmids that carry the lacZ gene, which encodes β-galactosidase. Successful expression of this gene can be visually confirmed by the formation of blue colonies in transformed bacterial cultures. This application is particularly valuable in:
- Cloning Experiments: Identifying recombinant bacterial colonies that have successfully integrated foreign DNA into the lacZ region.
| Experiment Type | Application |
|---|---|
| Cloning | Blue/white screening for recombinant DNA |
| Gene Expression | Monitoring activity of lacZ reporter gene |
Plant Research
Genetic Studies:
In plant biology, X-Gal is employed to investigate gene functions related to plant development and metabolism. By utilizing this compound, researchers can identify genes that are active during specific developmental stages or in response to environmental stimuli. This application is crucial for advancing agricultural biotechnology and improving crop varieties .
Drug Development
Pharmaceutical Research:
The compound is also significant in drug discovery processes. Its ability to provide clear results when screening potential drug candidates targeting specific enzymes makes it a preferred choice in early-stage pharmaceutical research. For example, X-Gal can be used to assess the efficacy of new compounds that may inhibit or activate β-galactosidase activity .
Case Studies
-
Histochemical Staining:
In a study examining bacterial colonies, researchers used X-Gal to visualize β-galactosidase activity as a marker for successful genetic modifications. The blue precipitate indicated successful transformation, allowing for efficient selection of recombinant strains . -
Gene Function Analysis:
Another study focused on using X-Gal to track gene expression in transgenic plants. The results demonstrated that specific genes involved in stress responses were upregulated under certain conditions, highlighting the utility of X-Gal in plant genetic research .
Chemical Reactions Analysis
Hydrolysis by β-Galactosidase
The primary chemical reaction involves enzymatic cleavage of the β-galactosidic bond by β-galactosidase (EC 3.2.1.23). This hydrolysis yields two products:
-
Galactose : A monosaccharide released as the sugar moiety.
-
5-Bromo-4-chloro-3-hydroxyindole : An indole derivative that undergoes further oxidation.
Reaction Conditions
Mechanism
-
Enzymatic Cleavage : β-Galactosidase hydrolyzes the glycosidic bond, releasing galactose and 5-bromo-4-chloro-3-hydroxyindole .
-
Oxidative Dimerization : The indole derivative dimerizes in the presence of oxygen, forming 5,5’-dibromo-4,4’-dichloro-indigo, an insoluble blue precipitate .
Reaction Kinetics and Selectivity
X-Gal exhibits high specificity for β-galactosidase, with no cross-reactivity reported for α-galactosidase or other glycosidases . Kinetic parameters include:
| Parameter | Value | Method | Source |
|---|---|---|---|
| 0.12 mM | Spectrophotometric | ||
| 4.8 µmol/min/mg | Lineweaver-Burk plot |
Blue/White Colony Screening
In plasmid-based cloning, X-Gal is used with isopropyl β-D-1-thiogalactopyranoside (IPTG) to differentiate recombinant (white) and non-recombinant (blue) bacterial colonies .
Workflow
-
IPTG induces lacZα expression in plasmids.
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Functional β-galactosidase (from α-complementation) cleaves X-Gal.
-
Blue precipitate indicates intact lacZα (non-recombinant colonies) .
Reporter Gene Assays
X-Gal serves as a substrate in:
Stability and Storage
X-Gal is light-sensitive and degrades in aqueous solutions. Recommended storage:
Comparative Analysis with Analogues
| Substrate | Detection Signal | Sensitivity | Specificity |
|---|---|---|---|
| X-Gal | Blue precipitate | High | β-Gal only |
| ONPG (o-Nitrophenyl-β-D-galactoside) | Yellow (absorbance) | Moderate | β-Gal only |
| FDG (Fluorescein-di-β-D-galactoside) | Fluorescence | Very high | β-Gal only |
Case Studies
Comparison with Similar Compounds
Structural and Functional Insights
Halogenation Effects
- Bromine/Chlorine Substitutions : Enhance electron-withdrawing effects, stabilizing the indoxyl intermediate and accelerating oxidative dimerization .
- Comparison with Non-Halogenated Analogues: Halogen-free indolyl galactosides (e.g., 3-indolyl beta-D-galactopyranoside) exhibit slower precipitation and lower contrast .
Enzyme Kinetics
- X-Gal vs. ONPG: X-Gal has a lower $ K_m $ (higher affinity) for beta-galactosidase but slower turnover due to precipitation steps .
Preparation Methods
Core Synthesis Strategy
The synthesis of X-Gal follows a two-step process:
Indole Halogenation
The indole core is functionalized via electrophilic aromatic substitution. Bromine (Br₂) and chlorine (Cl₂) are introduced at positions 5 and 4, respectively, using catalysts such as iron(III) chloride (FeCl₃) in dichloromethane (DCM) at 0–5°C. The reaction is quenched with sodium thiosulfate to prevent over-halogenation.
Glycosylation via Koenigs-Knorr Reaction
The hydroxyl group of 5-bromo-4-chloro-3-hydroxyindole is glycosylated with a galactopyranosyl bromide donor. This classical method employs silver carbonate (Ag₂CO₃) as an acid scavenger and molecular sieves to absorb water, ensuring anhydrous conditions in dimethylformamide (DMF) at 25°C. The reaction proceeds via an SN2 mechanism, yielding the β-anomer exclusively due to stereoelectronic effects.
Key Reaction Parameters
| Parameter | Value/Range | Role |
|---|---|---|
| Temperature | 20–25°C | Minimizes side reactions |
| Solvent | Anhydrous DMF | Enhances glycosyl donor solubility |
| Catalyst | Ag₂CO₃ (2 eq) | Neutralizes HBr, drives reaction |
| Reaction Time | 12–24 hours | Ensures complete conversion |
Trichloroacetimidate Approach
To improve yield, galactose is first converted to a trichloroacetimidate donor. The indole derivative is reacted with this activated donor in the presence of boron trifluoride diethyl etherate (BF₃·OEt₂) at -15°C. This method achieves >85% yield and reduces silver salt dependency.
Enzymatic Synthesis
β-Galactosidase itself can catalyze the reverse hydrolysis reaction, linking galactose to the indole derivative. While eco-friendly, this method is limited by low throughput (∼40% yield) and enzyme cost.
Industrial Production Methods
Large-Scale Synthesis
Industrial processes use continuous flow reactors to enhance reproducibility. Key steps include:
-
Automated Halogenation : Bromine and chlorine gases are introduced via precision mass flow controllers into indole suspended in DCM.
-
High-Pressure Glycosylation : Galactosyl donors and indole derivatives react in stainless steel reactors at 10 bar pressure, reducing reaction time to 4–6 hours.
Purification Workflow
| Step | Method | Purpose |
|---|---|---|
| Crystallization | Ethanol/water (3:1) | Removes unreacted starting material |
| Column Chromatography | Silica gel (hexane:EtOAc) | Separates α/β anomers |
| Lyophilization | -50°C, 0.01 mbar | Yields hygroscopic powder |
Analytical Characterization
Quality Control Metrics
| Parameter | Specification | Method |
|---|---|---|
| Purity | ≥98% | HPLC (C18 column, MeOH:H₂O=70:30) |
| Optical Rotation | -56° to -64° (c=1, DMF:H₂O) | Polarimetry at 589 nm |
| Melting Point | 230°C (decomposes) | Differential Scanning Calorimetry |
Common Impurities
-
5-Bromo-4-chloroindole : Arises from incomplete glycosylation (≤1.5%).
-
Galactose dimer : Forms under excess donor conditions (≤0.8%).
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost ($/kg) |
|---|---|---|---|---|
| Koenigs-Knorr | 72–78 | 98–99 | High | 12,000 |
| Trichloroacetimidate | 85–88 | 99.5 | Moderate | 18,000 |
| Enzymatic | 38–42 | 95–97 | Low | 45,000 |
The Koenigs-Knorr method remains dominant industrially due to its cost-effectiveness, whereas trichloroacetimidate is preferred for high-purity applications.
Troubleshooting Synthesis Challenges
Low Yield in Glycosylation
α-Anomer Contamination
-
Cause : Improper temperature control during glycosylation.
-
Solution : Maintain reaction at 25°C ±1°C and use excess Ag₂CO₃.
Recent Advances
Microwave-assisted synthesis reduces glycosylation time to 30 minutes with 82% yield. Green chemistry approaches using ionic liquids (e.g., [BMIM][BF₄]) are under investigation to replace DMF .
Q & A
Basic: What is the standard protocol for using X-Gal in β-galactosidase detection assays (e.g., blue-white screening)?
X-Gal is typically used at 40–80 µg/mL in agar plates containing IPTG (0.1–1 mM) to induce lacZ expression. After plating transformed bacteria, incubate at 37°C for 12–16 hours. Colonies with functional β-galactosidase (lacZ+) hydrolyze X-Gal into an insoluble blue precipitate, while lacZ− colonies remain white. For mammalian cell assays, dissolve X-Gal in DMF (20 mg/mL stock) and add to fixed cells at 1 mg/mL in PBS with 5 mM potassium ferricyanide/ferrocyanide .
Advanced: How can X-Gal concentration be optimized to minimize background staining in histochemical assays?
Background staining may arise from spontaneous hydrolysis or non-specific enzyme activity. Titrate X-Gal from 0.1–1 mg/mL in assay buffers and pre-test tissues/cells with β-galactosidase inhibitors (e.g., phenylethyl β-D-thiogalactopyranoside) to confirm specificity. Lower incubation temperatures (e.g., 25°C) and shorter reaction times (30 min–2 hrs) can reduce background. Include negative controls lacking the enzyme .
Basic: Why might blue precipitate fail to form in a validated β-galactosidase assay?
Possible causes include:
- Enzyme inactivation : Verify β-galactosidase activity with a positive control (e.g., ONPG hydrolysis assay).
- X-Gal degradation : Check storage conditions (desiccated, <0°C, inert gas atmosphere) and confirm purity (>98% by HPLC) .
- Insufficient IPTG : Ensure lacZ induction with 0.1–1 mM IPTG in bacterial assays .
Advanced: What alternative chromogenic substrates can distinguish β-galactosidase isoforms or improve sensitivity?
6-Chloro-3-indolyl-β-D-galactopyranoside (Magenta-Gal) produces a magenta precipitate and has lower background in mammalian tissues. For fluorescent detection, use fluorescein di-β-D-galactopyranoside (FDG). Comparative studies suggest X-Gal’s detection limit is ~0.01–0.1 U/mL, while FDG offers 10-fold higher sensitivity .
Advanced: How can X-Gal be used to quantify β-galactosidase activity spectrophotometrically?
While X-Gal’s insoluble product complicates quantification, solubilize the precipitate with 1% SDS and measure absorbance at 615 nm. Normalize to protein concentration or cell count. For precise kinetics, use ONPG (ortho-Nitrophenyl-β-D-galactopyranoside), which releases a soluble yellow product (OD420) .
Advanced: Can X-Gal be combined with other substrates (e.g., BCIP/NBT) for multiplex detection?
Yes, but optimize conditions to prevent cross-reactivity. For dual β-galactosidase/alkaline phosphatase detection, perform X-Gal staining first (blue), then BCIP/NBT (purple). Use distinct substrates with non-overlapping cleavage products (e.g., X-Gluc for β-glucuronidase) .
Basic: What are the critical storage and handling requirements for X-Gal?
Store lyophilized X-Gal at ≤-20°C under inert gas (argon/nitrogen) to prevent oxidation. Protect from light and moisture. Reconstitute in anhydrous DMF or DMSO immediately before use. Avoid repeated freeze-thaw cycles .
Advanced: How does X-Gal solubility in aqueous buffers affect assay reproducibility?
X-Gal has limited solubility in water (<1 mg/mL). Pre-dissolve in DMF (20–40 mg/mL) and add to assay buffers with agitation. For mammalian studies, ensure final DMF concentration ≤2% to avoid cytotoxicity. Filter-sterilize solutions to remove particulates .
Advanced: What strategies distinguish endogenous β-galactosidase activity from recombinant enzyme in mammalian cells?
- Use lacZ-deficient cell lines (e.g., HEK293T ΔlacZ).
- Employ pH-specific substrates: Endosomal β-galactosidase (pH 4.5) vs. recombinant enzyme (pH 7.2).
- Apply inhibitors like D-galactal (competitive inhibitor) to block endogenous activity .
Advanced: What are the kinetic limitations of X-Gal compared to fluorogenic substrates?
X-Gal has a higher Km (~0.5 mM) compared to FDG (Km ~0.1 mM), making it less sensitive for low-abundance enzyme detection. Time-course studies show X-Gal’s linear signal range is 1–24 hrs, whereas FDG provides real-time data within minutes. Use X-Gal for endpoint assays and FDG for live-cell imaging .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
